molecular formula C20H21N3O3 B6080501 [4-(4-METHOXYPHENYL)PIPERAZINO](2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE

[4-(4-METHOXYPHENYL)PIPERAZINO](2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE

Cat. No.: B6080501
M. Wt: 351.4 g/mol
InChI Key: HWQCQNDXXIACJJ-UHFFFAOYSA-N
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Description

4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly in the field of medicinal chemistry. It is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a benzoxazole moiety, making it a versatile molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with 2-methyl-1,3-benzoxazole-7-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoxazole moiety, potentially converting it to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological studies, this compound is investigated for its potential as a ligand for various receptors, including adrenergic and serotonergic receptors. It is used in binding assays and molecular docking studies to understand receptor-ligand interactions .

Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for neurological disorders. Its ability to modulate receptor activity makes it a candidate for the treatment of conditions such as depression, anxiety, and schizophrenia .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its versatile chemical properties make it a valuable intermediate in the synthesis of various pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, primarily G-protein-coupled receptors (GPCRs). The compound acts as a ligand, binding to the receptor and modulating its activity. This interaction can either activate or inhibit the receptor, leading to various downstream effects. The pathways involved include the activation of second messenger systems such as cyclic AMP (cAMP) and inositol triphosphate (IP3), which ultimately result in physiological responses .

Comparison with Similar Compounds

Uniqueness: What sets 4-(4-METHOXYPHENYL)PIPERAZINOMETHANONE apart from these similar compounds is its specific substitution pattern, which imparts unique binding affinities and selectivities for different receptors. This makes it a valuable tool in the development of receptor-specific drugs with potentially fewer side effects.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methyl-1,3-benzoxazol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-21-18-5-3-4-17(19(18)26-14)20(24)23-12-10-22(11-13-23)15-6-8-16(25-2)9-7-15/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQCQNDXXIACJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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